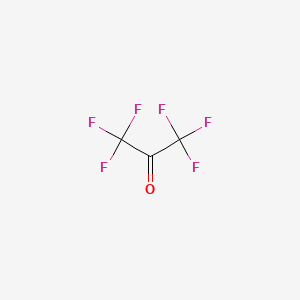
5'-O-(Dimethoxytrityl)-O6-phenyl-2'-deoxyinosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine” is a complex organic compound. The “Dimethoxytrityl” part, often abbreviated as DMT, is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule but can exist as a stable cation in solution, where it appears bright orange .
Synthesis Analysis
The synthesis of such compounds involves complex organic reactions. For instance, the deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside catalyzed by dichloroacetic acid has been studied . This process gives a 4,4’-dimethoxytrityl carbocation . Another study developed a fully automated radiosynthesis procedure for [18F]FLT using 5’-O-(4,4’-dimethoxytriphenylmethyl)-2,3’-anhydro-thymidine (DMTThy) and simplified single neutral alumina column purification .Molecular Structure Analysis
The molecular structure of the compound is complex. The DMT part of the molecule has the chemical formula C21H19O2 and a molar mass of 303.4 . The full structure would include the phenyl and deoxyinosine parts of the molecule.Chemical Reactions Analysis
The deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside catalyzed by dichloroacetic acid has been studied . The reaction yields a hydroxyl function at the 5’-position of the nucleotide and a relatively stable 4,4’-dimethoxytrityl carbocation .Propiedades
IUPAC Name |
(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N4O6/c1-43-28-17-13-26(14-18-28)37(25-9-5-3-6-10-25,27-15-19-29(44-2)20-16-27)45-22-32-31(42)21-33(47-32)41-24-40-34-35(41)38-23-39-36(34)46-30-11-7-4-8-12-30/h3-20,23-24,31-33,42H,21-22H2,1-2H3/t31-,32+,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMNWIIJQYTJGY-WIHCDAFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(Dimethoxytrityl)-O6-phenyl-2'-deoxyinosine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)
